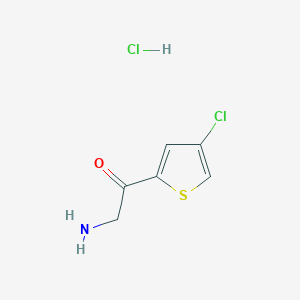
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO. It is known for its unique structure, which includes an amino group, a chlorinated thiophene ring, and an ethanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride typically involves the reaction of 4-chlorothiophene with acetyl chloride. This reaction is carried out in a suitable solvent at an appropriate temperature and for a specific duration to yield the desired product . Another method involves reacting phosphorus oxychloride with 2,3-dichloroacetophenone in a solvent such as dioxane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated thiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.
Scientific Research Applications
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit COX-2 enzymes, which are involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- 2-Amino-1-(2-bromo-4-hydroxy-5-methoxy-phenyl)ethanone Hydrochloride
- 2-(2-Imino-thiazolidin-3-yl)-1-phenyl-ethanone Hydrochloride
Uniqueness
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is unique due to its chlorinated thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H7Cl2NOS |
|---|---|
Molecular Weight |
212.10 g/mol |
IUPAC Name |
2-amino-1-(4-chlorothiophen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H6ClNOS.ClH/c7-4-1-6(10-3-4)5(9)2-8;/h1,3H,2,8H2;1H |
InChI Key |
YUJNOPKROLFXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















